N-(2-ethylphenyl)-2-hydrazino-2-oxoacetamide
Overview
Description
N-(2-ethylphenyl)-2-hydrazino-2-oxoacetamide is an organic compound that belongs to the class of hydrazino derivatives This compound is characterized by the presence of a hydrazino group (-NH-NH2) attached to an oxoacetamide moiety, with an ethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-hydrazino-2-oxoacetamide typically involves the reaction of 2-ethylphenylhydrazine with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-hydrazino-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The oxoacetamide moiety can be reduced to form hydrazino alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Reduction: Hydrazino alcohols that can be further functionalized.
Substitution: Phenyl derivatives with various functional groups enhancing the compound’s reactivity.
Scientific Research Applications
N-(2-ethylphenyl)-2-hydrazino-2-oxoacetamide has found applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazino group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its ability to form azo compounds.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-hydrazino-2-oxoacetamide involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or signaling pathways. This interaction can result in the modulation of cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-2-hydrazino-2-oxoacetamide: Unique due to its specific substitution pattern and hydrazino group.
N-(2-methylphenyl)-2-hydrazino-2-oxoacetamide: Similar structure but with a methyl group instead of an ethyl group.
N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide: Contains a chlorine substituent, altering its reactivity and applications.
Uniqueness
This compound stands out due to its ethyl substitution, which influences its chemical reactivity and potential applications. The presence of the hydrazino group also imparts unique properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-hydrazinyl-2-oxoacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-2-7-5-3-4-6-8(7)12-9(14)10(15)13-11/h3-6H,2,11H2,1H3,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAGXCAQWCUIDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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